molecular formula C15H20O2 B1617842 Butyl prop-2-enoate;styrene CAS No. 25767-47-9

Butyl prop-2-enoate;styrene

カタログ番号: B1617842
CAS番号: 25767-47-9
分子量: 232.32 g/mol
InChIキー: TUZBYYLVVXPEMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Butyl prop-2-enoate;styrene involves the polymerization of butyl acrylate and styrene monomers. The polymerization can be carried out using different methods such as solution polymerization, suspension polymerization, or emulsion polymerization. The choice of method depends on the desired properties of the final product .

    Solution Polymerization: This method involves dissolving the monomers in a suitable solvent and initiating the polymerization reaction using a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile. The reaction is typically carried out at temperatures ranging from 60°C to 90°C.

    Suspension Polymerization: In this method, the monomers are dispersed in water with the help of a stabilizer such as polyvinyl alcohol. The polymerization is initiated using a water-soluble initiator like potassium persulfate. The reaction temperature is usually maintained between 70°C and 90°C.

    Emulsion Polymerization: This method involves emulsifying the monomers in water using surfactants. The polymerization is initiated using a water-soluble initiator, and the reaction is carried out at temperatures between 50°C and 80°C.

Industrial Production Methods

Industrial production of this compound typically employs emulsion polymerization due to its ability to produce high molecular weight polymers with excellent mechanical properties. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .

化学反応の分析

Types of Reactions

Butyl prop-2-enoate;styrene can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of carboxylic acid groups on the polymer chain.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.

    Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups. For example, halogenation can be achieved using halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions, sodium borohydride in protic solvents.

    Substitution: Halogens (chlorine, bromine) in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acid groups.

    Reduction: Formation of alcohol groups.

    Substitution: Formation of halogenated polymers.

科学的研究の応用

Butyl prop-2-enoate;styrene has a wide range of applications in scientific research and industry:

作用機序

The mechanism of action of Butyl prop-2-enoate;styrene involves the formation of a polymer network through the polymerization of butyl acrylate and styrene monomers. The polymerization process creates a three-dimensional network of polymer chains, which imparts the material with its unique mechanical and chemical properties. The molecular targets and pathways involved in this process include the initiation, propagation, and termination steps of free radical polymerization .

類似化合物との比較

Butyl prop-2-enoate;styrene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balanced combination of mechanical strength, chemical resistance, and ease of processing, making it suitable for a wide range of applications.

特性

CAS番号

25767-47-9

分子式

C15H20O2

分子量

232.32 g/mol

IUPAC名

butyl prop-2-enoate;styrene

InChI

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3

InChIキー

TUZBYYLVVXPEMA-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1

正規SMILES

CCCCOC(=O)C=C.C=CC1=CC=CC=C1

Key on ui other cas no.

25767-47-9

製品の起源

United States

Synthesis routes and methods I

Procedure details

In a 200-liter reactor equipped with a stirrer, a cooling apparatus, a condenser and a monomer supplying tube, 5 parts by weight of butylacrylate, 15 parts by weight of styrene, 0.2 parts by weight of triallyl isocyanurate, 140 parts by weight of ion-exchanged water and 1.0 parts by weight of potassium rosinate are added and mixed. The temperature is raised to 60° C. with stirring. After 10 minutes from the time of reaching 60° C., 0.25 parts by weight of potassium persulfate dissolved in deionized water is added thereto to initiate polymerization. The temperature of the reactor is maintained at 70° C. for 60 minutes. The polymerization is carried out at 70° C. for an additional 30 minutes to give an inner core of butylacrylate-styrene copolymer.
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triallyl isocyanurate
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Synthesis routes and methods II

Procedure details

Sixteen stable free radical polymerization (SFRP) were carried out under aqueous emulsion conditions. Each polymerization was set up with a total volume 0.7 mL, with 10 weight % styrene (monomer). The amount of surfactant (sodium alpha (C14-C16) olefin sulfonate—sold by Rhodia as Rhodacal A-246/L) added was 1 weight % to monomer, and two different amounts of initiator were added: 0.001 and 0.002 mole equivalence to monomer. The initiator that was used was water soluble and was tert-butylhydroperoxide (TBHP). For each initiator concentration the series of seven polymerizations differed in the amount of control agent added, with the first well getting 0.6 mole equivalence control agent and the last well getting 1.2 mole equivalence of control agent, with even steps of 0.1 mole equivalence (the control agent used was 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide—“α-hydrido-nitroxide”). In addition a polymerization reaction without control agent was conducted for each amount of initiator. After the predetermined heating and agitation time of 90° C. and 30 h the reactor vessels were opened and a small aliquot was taken from each vessel for analysis. Subsequently, an amount of n-butylacrylate equal to the amount of styrene previously added (10 wt %) was dispensed to each vessel. The vessels were then resealed and heated at 90° C. and mixed for an additional 30 h. Subsequently the reaction mixtures were worked up and characterized using the standard procedure outlined for polymerization experiments at the beginning of the Example section.
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olefin sulfonate
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Synthesis routes and methods III

Procedure details

In a round glass flask are charged 300 parts by weight of deionized water and 1.5 parts by weight of TTAB (tetradecyltrimethylammonium bromide, product of Sigma Aldrich) and nitrogen bubbling is performed for 20 minutes. The temperature is raised to 65° C. under stirring. To the reaction mixture is added 40 parts by weight of an n-butyl acrylate monomer, followed by stirring for further 20 minutes. After 0.5 part by weight of a initiator “V-50” (trade name of 2,2′-azobis(2-methylpropionamidine)dihydrochloride, product of Wako Pure Chemicals) is dissolved in 10 parts by weight of deionized water in advance, the resulting solution is charged in the flask. After maintaining the temperature at 65° C. for 3 hours, an emulsion obtained by emulsifying 55 parts by weight of a styrene monomer, 15 parts by weight of an n-butyl acrylate monomer, 2.5 parts by weight of acrylic acid and 0.8 part by weight of dodecanethiol in 100 parts by weight of deionized water having 0.5 part by weight of TTAB dissolved therein is charged in the flask continuously through a metering pump over 2 hours. The temperature is raised to 70° C. and it is maintained for 2 hours, whereby the polymerization is completed. A core-shell resin particle dispersion liquid (A1) having a weight-average molecular weight Mw of 25,000, an average particle size of 150 nm and a solid content of 25 wt. % is obtained.
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Synthesis routes and methods IV

Procedure details

As monomers, 123.75 g of styrene, 123.75 g of butyl acrylate, and 2.5 g of acrylic acid were used and mixed with 5.0 g of the emulsifier of the present invention product or the comparative product shown in Table 1 and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion. Aside from this, in a reactor equipped with a stirrer, a reflux condenser, a thermometer, a nitrogen inlet tube, and a dropping funnel, 122 g of ion-exchanged water and 0.25 g of sodium hydrogen carbonate were charged. A 36 g portion of the previously prepared mixed monomer emulsion described above was charged in the dropping funnel and added to the reactor all together, and then, the temperature was increased to 80° C. Thereafter, stirring was continued for 15 minutes. Subsequently, 0.5 g of ammonium persulfate as a polymerization initiator was dissolved in 20 g of ion-exchanged water, and the resulting solution was added to the reactor to initiate polymerization. Subsequently, 15 minutes after adding the polymerization initiator, 324 g of the rest of the mixed monomer emulsion was added dropwise thereto over 3 hours to carry out polymerization. Further, after maturation was allowed to proceed for consecutive 2 hours, the resultant was cooled and adjusted at a pH of 8 with ammonia water, whereby a polymer dispersion to be used for the evaluation experiments of the present invention was obtained.
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123.75 g
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105 g
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123.75 g
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2.5 g
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ammonium persulfate
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0.5 g
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ion-exchanged
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20 g
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122 g
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Synthesis routes and methods V

Procedure details

Monomers, namely 123.75 g of styrene, 123.75 g of butyl acrylate and 2.5 g of acrylic acid were mixed with 5.0 g of the emulsifier that is the invention product or comparative product and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion liquid. Separately from this, 122 g of ion-exchanged water and 0.25 g of sodium hydrogencarbonate were charged in a reactor provided with a stirrer, a reflux condenser, a thermometer, a nitrogen introducing pipe, and a dropping funnel. In the dropping funnel, 36 g of the above-described previously prepared mixed monomer emulsion liquid was charged and added batchwise in the reactor, and the temperature was then increased to 80° C. Stirring was then continued for 15 minutes, and a solution of 0.5 g of ammonium persulfate as a polymerization initiator in 20 g of ion-exchanged water was added, thereby initiating polymerization. Subsequently, 15 minutes after addition of the polymerization initiator, 324 g of the residue of the mixed monomer emulsion liquid was dropped over 3 hours, thereby conducting polymerization. Furthermore, the resultant was continuously ripened for 2 hours and then cooled, followed by adjusting the pH to 8 with ammonia water. There were thus obtained polymer dispersions to be provided for evaluation experiments of the present invention.
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0.25 g
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122 g
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105 g
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123.75 g
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123.75 g
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2.5 g
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ammonium persulfate
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0.5 g
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ion-exchanged
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20 g
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